Spectroscopic Identity Confirmation: 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Isomer
The compound synthesized via adapted Vilsmeier conditions and characterized by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy exhibits spectral signatures distinct from those reported for the 2,6‑dimethylphenyl isomer (tocainide) [1]. The 2,4‑substitution pattern yields different aromatic proton coupling constants and carbon chemical shifts, providing a definitive identity check that ensures the procured material is not an isomeric mixture or misassigned analog. Quantitative NMR chemical shift data are available in the Molbank publication [1].
| Evidence Dimension | Spectroscopic identity (1H and 13C NMR chemical shifts) |
|---|---|
| Target Compound Data | Full 1H, 13C, IR, Raman spectral assignment (see Molbank 2023, M1654) [1] |
| Comparator Or Baseline | Tocainide (2,6-dimethylphenyl isomer): published NMR data in DrugBank and literature [2] |
| Quantified Difference | Distinct aromatic proton splitting patterns and 13C shifts attributable to 2,4‑ vs. 2,6‑substitution; specific δ values differ by 0.1–0.5 ppm for key protons |
| Conditions | 1H NMR (500 MHz, CDCl3); 13C NMR (126 MHz, CDCl3); IR (ATR); Raman (1064 nm) [1] |
Why This Matters
For procurement of a reference standard, unambiguous spectroscopic identity prevents cross-contamination with the pharmacologically active 2,6-isomer and ensures experimental integrity in analytical method development.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank 2023, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
- [2] Tocainide. In: DrugBank. Accession Number DB00577. https://go.drugbank.com/drugs/DB00577 View Source
